molecular formula C13H16F3NO B6616719 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-47-7

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine

Cat. No.: B6616719
CAS No.: 1004853-47-7
M. Wt: 259.27 g/mol
InChI Key: VXWKIRFMKQFNPM-UHFFFAOYSA-N
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Description

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-(trifluoromethyl)aniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and 2-(trifluoromethyl)aniline under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring. This step often requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-[4-formyl-2-(trifluoromethyl)phenyl]piperidine or 4-[4-carboxy-2-(trifluoromethyl)phenyl]piperidine.

    Reduction: Formation of this compound derivatives with different functional groups.

    Substitution: Formation of new compounds with substituted trifluoromethyl groups.

Scientific Research Applications

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a piperidine ring.

    4-(Trifluoromethyl)phenylboronic acid: Lacks the methoxy group but contains the trifluoromethyl group and boronic acid.

    4-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its methoxy and trifluoromethyl groups on the phenyl ring, along with the piperidine ring

Properties

IUPAC Name

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-3,8-9,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWKIRFMKQFNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004853-47-7
Record name 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
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